Product packaging for Acetamide, 2-bromo-N-(2-bromoallyl)-(Cat. No.:CAS No. 102585-36-4)

Acetamide, 2-bromo-N-(2-bromoallyl)-

Cat. No.: B13742706
CAS No.: 102585-36-4
M. Wt: 256.92 g/mol
InChI Key: DBDWCAOPFYAKDV-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-(2-bromoallyl)- is a useful research compound. Its molecular formula is C5H7Br2NO and its molecular weight is 256.92 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Br2NO B13742706 Acetamide, 2-bromo-N-(2-bromoallyl)- CAS No. 102585-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102585-36-4

Molecular Formula

C5H7Br2NO

Molecular Weight

256.92 g/mol

IUPAC Name

2-bromo-N-(2-bromoprop-2-enyl)acetamide

InChI

InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9)

InChI Key

DBDWCAOPFYAKDV-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)CBr)Br

Origin of Product

United States

Contextualization Within Halogenated Amide Chemistry Research

The study of Acetamide (B32628), 2-bromo-N-(2-bromoallyl)- is firmly rooted in the extensive field of halogenated amide chemistry. This class of compounds is characterized by the presence of one or more halogen atoms and an amide functional group. The specific location of the halogen atom profoundly influences the molecule's reactivity. In the case of Acetamide, 2-bromo-N-(2-bromoallyl)-, two distinct types of halogenation are present: an α-halogen on the acetyl group (2-bromo) and a vinylic halogen on the N-allyl substituent (2-bromoallyl).

α-Haloamides, in particular, are highly valuable synthetic intermediates due to their susceptibility to nucleophilic attack at the α-carbon, which bears the halogen. nih.gov This reactivity has been widely exploited for the formation of new carbon-carbon and carbon-heteroatom bonds. Research in this area has demonstrated that α-haloamides are effective precursors for a variety of molecular structures, including α-amino amides, which are fundamental components of peptides and proteins. nih.gov Furthermore, these compounds are pivotal in radical-mediated transformations, allowing for the construction of cyclic systems such as β- and γ-lactams through atom transfer radical cyclization. nih.gov

The broader category of N-haloamides, where a halogen is attached directly to the amide nitrogen, has also been a cornerstone of organic synthesis. researchgate.net These reagents are widely used for halogenation, oxidation, and other functional group transformations. researchgate.net While Acetamide, 2-bromo-N-(2-bromoallyl)- is not an N-haloamide itself, its synthesis and reactivity are understood within the context of the vast chemistry developed for related halogenated compounds. The continuous development of new halogenating agents, such as N-X anomeric amides, highlights the ongoing effort to achieve greater reactivity and selectivity in the halogenation of organic molecules. chemrxiv.orgresearchgate.net

Significance of the 2 Bromo N 2 Bromoallyl Moiety in Chemical Transformations

The synthetic utility of Acetamide (B32628), 2-bromo-N-(2-bromoallyl)- stems directly from the dual reactivity of its constituent parts: the α-bromoacetamide core and the N-(2-bromoallyl) substituent. This combination of functional groups within a single molecule opens up numerous possibilities for sequential or domino reactions to build molecular complexity.

The α-bromoamide portion serves as a potent electrophile. The carbon atom attached to the bromine is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amines, alcohols, and thiols, at the α-position. nih.gov This reactivity is fundamental to the synthesis of many biologically active compounds and pharmaceutical intermediates. nih.gov

The 2-bromoallyl group, on the other hand, offers a different set of reactive opportunities. The vinylic bromine can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. Additionally, the allylic double bond can undergo various transformations, including electrophilic additions, cycloadditions, and rearrangements. The presence of the bromine atom on the double bond also influences its reactivity in radical reactions. Studies on related N-(2-bromoallyl)amine derivatives have shown their utility in dual photoredox/nickel-catalyzed cross-coupling reactions. researchgate.net The reaction of N-(2-bromoallyl)-ethylamine with sodium amide has also been investigated, indicating the potential for interesting rearrangement and cyclization pathways. acs.org

The interplay between these two reactive sites makes Acetamide, 2-bromo-N-(2-bromoallyl)- a valuable scaffold in synthetic chemistry. For instance, one could envision a synthetic route where the α-bromo position is first functionalized via nucleophilic substitution, followed by a cross-coupling reaction at the 2-bromoallyl moiety to introduce further diversity. This strategic combination allows for the efficient construction of complex target molecules from a single, versatile starting material.

Reaction TypeDescription
Nucleophilic Substitution The displacement of the α-bromine by various nucleophiles (e.g., amines, alkoxides, thiolates) to form new C-N, C-O, or C-S bonds. nih.gov
Radical Cyclization Intramolecular cyclization initiated by radical formation at the α-carbon, leading to the synthesis of lactams and other heterocyclic systems. nih.gov
Cross-Coupling Reactions Palladium- or nickel-catalyzed reactions involving the vinylic bromine of the 2-bromoallyl group to form new C-C bonds. researchgate.net
Electrophilic Addition Addition of electrophiles across the double bond of the allyl group.
Rearrangement Reactions Potential for sigmatropic rearrangements, such as the Claisen rearrangement, under thermal or catalytic conditions, as seen in related 2-bromo allyl alcohols. acs.org

Mechanistic Investigations of Chemical Reactivity for Acetamide, 2 Bromo N 2 Bromoallyl

Cyclization and Rearrangement Pathways Involving Acetamide (B32628), 2-bromo-N-(2-bromoallyl)-

There is no specific data in the reviewed scientific literature detailing the intramolecular cyclization of Acetamide, 2-bromo-N-(2-bromoallyl)- for the formation of heterocycles. Generally, N-allyl-2-haloacetamides can be precursors to various heterocyclic systems, such as lactams and morpholinones, through radical or transition-metal-catalyzed cyclization pathways. However, specific conditions, yields, and mechanistic details for Acetamide, 2-bromo-N-(2-bromoallyl)- are not documented.

No documented instances of Wagner-Meerwein or other skeletal rearrangements involving Acetamide, 2-bromo-N-(2-bromoallyl)- were found in the scientific literature. Such rearrangements typically require the formation of a carbocation intermediate, which could potentially be generated from the allyl group under specific acidic or electrophilic conditions. However, studies detailing these specific transformations for this compound are not available.

Advanced Applications in Organic Synthesis Utilizing Acetamide, 2 Bromo N 2 Bromoallyl

Role in the Development of New Synthetic Methodologies

Introduction of Bromine and Allyl Functionalities

Acetamide (B32628), 2-bromo-N-(2-bromoallyl)- serves as an efficient vehicle for concurrently introducing both a bromoacetyl group and a 2-bromoallyl group into a molecular framework. The bromoacetyl unit is a well-established electrophilic component, readily participating in reactions with a wide range of nucleophiles. This reactivity is commonly exploited for the alkylation of heteroatoms. For instance, the bromoacetyl moiety exhibits a high reactivity towards soft nucleophiles like thiols, which is a cornerstone of bioconjugation chemistry for linking molecules to cysteine residues in proteins. nih.gov

Conversely, the 2-bromoallyl group offers a different set of synthetic possibilities. The bromine atom on the sp2-hybridized carbon is amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that might not be compatible with the bromoacetyl group. Research on analogous N-(2-bromoallyl)amines has demonstrated their utility in cross-coupling reactions with various partners, including heteroaromatic boronic acids, to create complex amine derivatives. researchgate.net This suggests that the 2-bromoallyl portion of the target molecule can be selectively functionalized, leaving the bromoacetyl group available for subsequent transformations.

The differential reactivity of the two bromine atoms is a key feature of this compound. The bromoacetyl group is highly susceptible to SN2-type reactions, whereas the vinylic bromine of the 2-bromoallyl group is more suited for oxidative addition in catalytic cycles. This orthogonality allows for a stepwise functionalization strategy, where one site can be reacted while the other remains intact for a later synthetic step.

Facilitation of Novel C-C and C-X Bond Formations

The dual electrophilic nature of Acetamide, 2-bromo-N-(2-bromoallyl)- makes it a powerful tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds. The bromoacetyl moiety is an excellent substrate for nucleophilic substitution reactions, providing a straightforward route to C-X bond formation. A variety of nucleophiles can be employed in this context, leading to a diverse array of functionalized products. For example, reactions with amines, alcohols, and thiols would yield amino acid derivatives, ethers, and thioethers, respectively. The synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives through the condensation of 2-bromo-N-(p-chlorophenyl) acetamide with various amines highlights the utility of the bromoacetamide functional group in C-N bond formation. irejournals.com

The 2-bromoallyl group, on the other hand, is a versatile precursor for C-C bond formation. It can participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions enable the introduction of aryl, vinyl, and alkyl groups at the 2-position of the allyl moiety. The development of allyl-allyl cross-coupling reactions provides a practical route for the direct construction of 1,5-dienes, which are important structural motifs in many natural products. rsc.org This demonstrates the potential of the 2-bromoallyl group to engage in sophisticated C-C bond-forming strategies.

The following table summarizes the potential bond formations facilitated by Acetamide, 2-bromo-N-(2-bromoallyl)-:

Functional GroupReaction TypeReactant/CatalystBond FormedProduct Class
2-BromoacetylNucleophilic SubstitutionAmines (R-NH2)C-NGlycinamide derivatives
2-BromoacetylNucleophilic SubstitutionAlcohols/Phenols (R-OH)C-OO-Alkyl/Aryl glycolamides
2-BromoacetylNucleophilic SubstitutionThiols (R-SH)C-SS-Alkyl/Aryl thioglycolamides
2-BromoallylSuzuki CouplingAr-B(OH)2 / Pd catalystC-C2-Aryl-N-allylamides
2-BromoallylHeck CouplingAlkene / Pd catalystC-CSubstituted 1,4-dienes
2-BromoallylSonogashira CouplingAlkyne / Pd, Cu catalystC-CN-(2-alkynylallyl)amides

Contribution to Materials Science Research

The unique molecular architecture of Acetamide, 2-bromo-N-(2-bromoallyl)- also lends itself to applications in materials science, where it can serve as a functional monomer or a precursor for the synthesis of advanced organic materials. The presence of a polymerizable allyl group and two reactive bromine atoms allows for the design of polymers with tailored properties and for the construction of complex material architectures.

Monomer or Intermediate in Polymer Synthesis (e.g., functional polymers)

Acetamide, 2-bromo-N-(2-bromoallyl)- can be envisioned as a valuable monomer for the synthesis of functional polymers. nih.gov The allyl group provides a handle for polymerization through various mechanisms, including free-radical polymerization, although it is known that allyl monomers can polymerize slowly. The resulting polymer would feature a backbone with pendant side chains containing a reactive bromoacetyl group and a bromine atom. These pendant groups are ideal sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer chain. This approach enables the synthesis of polymers with precisely controlled chemical and physical properties. For instance, the bromoacetyl groups could be reacted with thiolated molecules to attach biomolecules or drug molecules, creating materials for biomedical applications. nih.gov

Furthermore, the two bromine atoms can act as sites for cross-linking, leading to the formation of polymer networks with enhanced mechanical stability and solvent resistance. The ability to control the degree of cross-linking by adjusting the reaction conditions would allow for the fine-tuning of the material's properties, such as its swelling behavior and elasticity. The cross-linking of halogenated rubbers through mechanisms that involve the elimination of the halogen atom illustrates the potential for the bromine atoms in the polymerized structure to participate in network formation. utwente.nl

Precursor for Advanced Organic Materials with Specific Chemical Properties

Beyond its role as a monomer, Acetamide, 2-bromo-N-(2-bromoallyl)- can serve as a precursor for the synthesis of a variety of advanced organic materials. Its bifunctional nature makes it an ideal building block for creating cross-linked materials, functional surfaces, and hybrid organic-inorganic materials.

For example, the compound could be used as a cross-linking agent for polymers containing nucleophilic groups. The two bromine atoms can react with nucleophiles on different polymer chains, effectively linking them together to form a three-dimensional network. This is a common strategy for producing hydrogels and elastomers. The differential reactivity of the two bromine atoms could also be exploited to create materials with a gradient of properties or to perform sequential cross-linking reactions.

The reactivity of the bromoacetyl group also makes this molecule suitable for surface modification. It can be grafted onto surfaces that have been functionalized with nucleophilic groups, such as amines or thiols. Once immobilized, the 2-bromoallyl group remains available for further chemical transformations, allowing for the construction of complex and functional surface coatings. Such modified surfaces could find applications in areas like biosensors, chromatography, and biocompatible coatings.

The following table outlines potential applications of Acetamide, 2-bromo-N-(2-bromoallyl)- as a precursor in materials science:

Material TypeSynthetic Role of Acetamide, 2-bromo-N-(2-bromoallyl)-Key Functional Groups UtilizedPotential Application
Functional PolymersBifunctional MonomerAllyl group (polymerization), Bromoacetyl (functionalization)Drug delivery, bioconjugation
Cross-linked Networks/HydrogelsCross-linking Agent2-Bromoacetyl and 2-Bromoallyl (reaction with polymer side chains)Tissue engineering, absorbent materials
Functionalized SurfacesSurface Modifier2-Bromoacetyl (grafting), 2-Bromoallyl (post-modification)Biosensors, biocompatible coatings
Hybrid MaterialsOrganic LinkerBoth bromine sites for binding to inorganic componentsCatalysis, separation media

Computational Chemistry and Theoretical Studies of Acetamide, 2 Bromo N 2 Bromoallyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms and to map the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For a flexible molecule like Acetamide (B32628), 2-bromo-N-(2-bromoallyl)-, which possesses several rotatable bonds, numerous conformations are possible. DFT calculations can be utilized to identify the most energetically favorable conformations. By systematically rotating the bonds—specifically the C-N amide bond, the N-C allyl bond, and the C-C single bonds—a potential energy surface can be mapped. The stationary points on this surface correspond to various conformers, and their relative energies indicate their stability.

Below is a hypothetical interactive data table illustrating the kind of results a DFT study on the conformational preferences of Acetamide, 2-bromo-N-(2-bromoallyl)- might yield. The energies are given relative to the most stable conformer.

ConformerDihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)
A1800.00
B602.5
C-602.7
D05.1

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are prone to nucleophilic attack.

For Acetamide, 2-bromo-N-(2-bromoallyl)-, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The nitrogen atom's lone pair might also contribute to a region of negative potential, although its availability would be modulated by resonance with the carbonyl group. The hydrogen atom of the N-H group and the regions around the bromine atoms are likely to exhibit positive electrostatic potential, indicating their electrophilic character. Such maps are crucial for understanding intermolecular interactions. mdpi.com

A hypothetical data table summarizing expected MEP values is presented below.

Atom/RegionMolecular Electrostatic Potential (kcal/mol)
Carbonyl Oxygen-45
Amide Nitrogen-20
Allylic Bromine+15
Acetyl Bromine+18

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is not only used to study molecules at equilibrium but also to model the course of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely mechanism and predict the energy barriers that must be overcome.

For Acetamide, 2-bromo-N-(2-bromoallyl)-, several reaction types could be computationally investigated, such as nucleophilic substitution or addition reactions. Computational elucidation of a reaction mechanism involves identifying the reactants, products, and all intermediate and transition state structures. rsc.org The energies of these species are then calculated to construct a reaction profile.

For example, the reaction of this compound with a nucleophile could proceed via several pathways. The nucleophile might attack the carbonyl carbon, the carbon bearing the acetyl bromine, or the allylic carbon bearing a bromine atom. By modeling each of these potential reaction coordinates, the most favorable pathway can be determined. Computational studies on similar compounds have demonstrated the power of this approach in rationalizing experimentally observed product distributions. nih.gov

A key outcome of reaction pathway modeling is the prediction of activation barriers (the energy difference between the reactants and the transition state). A lower activation barrier corresponds to a faster reaction rate. When multiple reaction pathways are possible, comparing their activation barriers allows for the prediction of reaction selectivity.

In the case of Acetamide, 2-bromo-N-(2-bromoallyl)-, computational studies could predict whether a reaction is likely to be kinetically or thermodynamically controlled. For instance, in a reaction with a nucleophile, the activation barriers for attack at the different electrophilic sites can be calculated. The site with the lowest activation barrier would be the kinetically favored product.

A hypothetical interactive data table of calculated activation barriers for a nucleophilic substitution reaction is shown below.

Reaction PathwayActivation Barrier (kcal/mol)
Attack at Carbonyl Carbon25.3
Attack at Acetyl C-Br18.7
Attack at Allylic C-Br15.2

Note: The data in this table is hypothetical and for illustrative purposes.

Docking and Molecular Dynamics Simulations

While often associated with biological systems, docking and molecular dynamics simulations can also provide insights into non-covalent interactions between small molecules in a more general chemical context.

Molecular docking could be used to predict the preferred binding orientation of Acetamide, 2-bromo-N-(2-bromoallyl)- with another molecule, for example, in a co-crystal or a solvated complex. nih.govmdpi.com The docking algorithm would explore various binding poses and score them based on factors like intermolecular forces.

Molecular dynamics (MD) simulations can then be used to study the stability of a docked complex over time. dntb.gov.uanih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. This can reveal the dynamic nature of intermolecular interactions and the conformational changes that may occur upon binding. For Acetamide, 2-bromo-N-(2-bromoallyl)-, MD simulations could be used to understand its aggregation behavior in different solvents or its interaction with a surface.

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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-bromoallyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromoallylamine and bromoacetyl bromide. Evidence from analogous bromoacetamide syntheses (e.g., N-substituted 2-bromoacetamides) suggests using aqueous Na₂CO₃ as a base to deprotonate the amine, followed by manual shaking to precipitate the product . Yields (~69–91%) depend on stoichiometry, temperature (room temperature vs. reflux), and reaction time (10–20 minutes for precipitation). Scaling up may require adjustments to solvent volume and cooling rates to maintain purity .

Q. What spectroscopic techniques are critical for characterizing 2-bromo-N-(2-bromoallyl)acetamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~163–167 ppm in ¹³C NMR) and allylic protons (δ ~5.0–6.0 ppm in ¹H NMR). For brominated carbons, δ ~30–40 ppm is typical .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns. Derivatives of similar bromoacetamides show diagnostic Br isotope patterns .
  • IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield variations often arise from incomplete mixing or side reactions (e.g., hydrolysis of bromoacetyl bromide). Use kinetic studies to identify rate-limiting steps. For example, in N-substituted bromoacetamide synthesis, maintaining a 1:1 molar ratio of reactants and incremental addition of bromoacetyl bromide reduces side products . Purification via cold-water washing or column chromatography (silica gel, ethyl acetate/hexane) improves consistency .

Q. What strategies address crystallographic disorder in 2-bromo-N-(2-bromoallyl)acetamide structure determination?

  • Methodological Answer : Disorder in the bromoallyl group can be resolved using SHELX software (e.g., SHELXL for refinement). Apply restraints to bond lengths/angles and use TWIN/BASF commands for twinned crystals. High-resolution data (>1.0 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Q. How to design derivatives for structure-activity relationship (SAR) studies in antimicrobial applications?

  • Methodological Answer :

  • Substituent Variation : Replace the bromoallyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or bulky substituents to modulate reactivity. For example, 2-bromo-N-(4-trifluoromethylphenyl)acetamide derivatives show enhanced bioactivity due to increased electrophilicity .
  • Biological Assays : Test derivatives against Gram-negative/-positive bacteria or protozoa (e.g., Trypanosoma cruzi) using minimum inhibitory concentration (MIC) assays. Correlate activity with Hammett σ values or steric parameters .

Q. What mechanistic insights explain the formation of reactive intermediates during synthesis?

  • Methodological Answer : Bromoacetyl bromide reacts with amines via a two-step mechanism: (1) rapid proton transfer to form a zwitterionic intermediate, and (2) slower nucleophilic attack. Computational studies (DFT) predict transition states, while in situ FT-IR monitors intermediate stability. For example, steric hindrance in 2-bromoallylamine may slow the second step, requiring catalytic bases like DMAP .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of bromoacetamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

  • Use DMSO as a co-solvent (≤1% v/v) to ensure solubility without cytotoxicity.
  • Validate results with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). For instance, 2-bromo-N-(5-nitrothiazol-2-yl)acetamide showed variable antitrichomonal activity depending on incubation time .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 69–91% (varies with substituent)
¹³C NMR (Carbonyl) δ 163.3–167.0 ppm
Biological Activity (MIC) 0.5–10 µM (antiprotozoal derivatives)
Crystallographic R-factor <0.05 (SHELXL-refined structures)

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